3'-Deoxyguanosine
3'-Deoxyguanosine
3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.
3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.
3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.
Brand Name:
Vulcanchem
CAS No.:
3608-58-0
VCID:
VC20873847
InChI:
InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1
SMILES:
C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO
Molecular Formula:
C10H13N5O4
Molecular Weight:
267.24 g/mol
3'-Deoxyguanosine
CAS No.: 3608-58-0
Cat. No.: VC20873847
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines. 3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase. |
|---|---|
| CAS No. | 3608-58-0 |
| Molecular Formula | C10H13N5O4 |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 |
| Standard InChI Key | OROIAVZITJBGSM-OBXARNEKSA-N |
| Isomeric SMILES | C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO |
| SMILES | C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
| Canonical SMILES | C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
| Appearance | Assay:≥95%A crystalline solid |
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